(2-bromo-4-fluorophenyl)methanethiol
Description
(2-Bromo-4-fluorophenyl)methanethiol (C₇H₅BrFS) is an aromatic thiol derivative featuring bromine and fluorine substituents on the benzene ring. The bromine atom is positioned ortho (2-position) to the methanethiol (-CH₂SH) group, while fluorine occupies the para (4-position). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in chemical or biological systems. However, specific toxicological and environmental data for this compound remain understudied .
Properties
CAS No. |
1016506-12-9 |
|---|---|
Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-4-fluorophenyl)methanethiol typically involves the reaction of (2-bromo-4-fluorophenyl)methanol with thiolating agents. One common method is the reaction of (2-bromo-4-fluorophenyl)methanol with hydrogen sulfide in the presence of a catalyst, such as zinc chloride, under reflux conditions. The reaction proceeds as follows:
(2-bromo-4-fluorophenyl)methanol+H2S→(2-bromo-4-fluorophenyl)methanethiol+H2O
Industrial Production Methods: Industrial production of (2-bromo-4-fluorophenyl)methanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (2-bromo-4-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under appropriate conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenylmethanethiol.
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-bromo-4-fluorophenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can act as a probe to investigate the role of thiol groups in enzymatic reactions and protein functions.
Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The unique combination of bromine and fluorine atoms in the molecule may enhance its biological activity and selectivity.
Industry: In the industrial sector, (2-bromo-4-fluorophenyl)methanethiol is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of (2-bromo-4-fluorophenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Effects
(4-Bromo-2-fluorophenyl)methanethiol (Positional Isomer)
- CAS No.: 886498-29-9 (vs. unspecified for the 2-bromo-4-fluoro isomer)
- Key Differences: The bromine and fluorine substituents are swapped (4-bromo vs. 2-bromo). Electronic effects: The ortho-bromo group in (2-bromo-4-fluorophenyl)methanethiol may exert stronger electron-withdrawing effects, deactivating the aromatic ring compared to the para-bromo isomer.
(2-Bromo-4-chlorophenyl)methanesulfonyl Chloride
- CAS No.: Not specified (analogous to Georganics product) .
- Key Differences :
- Functional group: Methanesulfonyl chloride (-CH₂SO₂Cl) replaces thiol (-CH₂SH).
- Substituents: Chlorine (electron-withdrawing) replaces fluorine.
- Reactivity: Sulfonyl chlorides are electrophilic, whereas thiols are nucleophilic. The chlorine substituent increases ring deactivation compared to fluorine.
Reactivity and Stability
Thiol Group Reactivity :
- (2-Bromo-4-fluorophenyl)methanethiol undergoes oxidation to disulfides or sulfonic acids, similar to other thiols. The electron-withdrawing substituents (Br, F) may stabilize the thiolate anion, enhancing nucleophilicity.
- In contrast, methanesulfonyl chloride derivatives (e.g., (2-Bromo-4-chlorophenyl)methanesulfonyl chloride) participate in electrophilic substitutions or act as leaving groups in organic synthesis .
- Microbial Interactions: Methanethiol (CH₃SH) is degraded by methanotrophs via the mtoX gene to mitigate toxicity . Aromatic thiols like (2-bromo-4-fluorophenyl)methanethiol are likely more resistant to microbial degradation due to their aromaticity and substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
